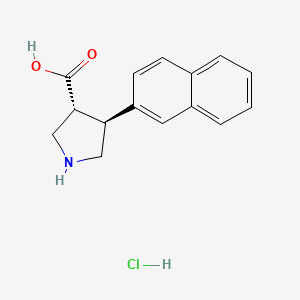
(3R,4S)-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4S)-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a naphthyl group and a carboxylic acid moiety, making it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a dihalide or through the reduction of a pyrrole derivative.
Introduction of the Naphthyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction, where the naphthyl group is introduced onto the pyrrolidine ring.
Carboxylation: The carboxylic acid group can be introduced via a carboxylation reaction, such as the reaction of a Grignard reagent with carbon dioxide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl group, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The pyrrolidine ring can undergo substitution reactions, where various functional groups can be introduced at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and potentially amines if further reduction occurs.
Substitution: Various substituted pyrrolidine derivatives depending on the reagents used.
Chemistry:
Chiral Catalysts: The compound’s chiral nature makes it useful as a ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it valuable in biochemical studies.
Medicine:
Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting neurological pathways.
Industry:
Material Science: The compound can be used in the development of new materials with specific optical or electronic properties.
作用机制
The mechanism by which (3R,4S)-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity. The naphthyl group can engage in π-π interactions, while the carboxylic acid group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
相似化合物的比较
(3R,4S)-4-(Phenyl)pyrrolidine-3-carboxylic acid hydrochloride: Similar structure but with a phenyl group instead of a naphthyl group.
(3R,4S)-4-(Benzyl)pyrrolidine-3-carboxylic acid hydrochloride: Features a benzyl group, offering different steric and electronic properties.
Uniqueness:
- The presence of the naphthyl group in (3R,4S)-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid hydrochloride provides unique π-π stacking interactions and a larger aromatic system compared to phenyl or benzyl analogs. This can result in different binding affinities and selectivities in biological systems, making it a distinct and valuable compound for research and development.
属性
IUPAC Name |
(3R,4S)-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2.ClH/c17-15(18)14-9-16-8-13(14)12-6-5-10-3-1-2-4-11(10)7-12;/h1-7,13-14,16H,8-9H2,(H,17,18);1H/t13-,14+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYIHOUCABZEHP-DFQHDRSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC3=CC=CC=C3C=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC3=CC=CC=C3C=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330750-26-9 |
Source


|
| Record name | 3-Pyrrolidinecarboxylic acid, 4-(2-naphthalenyl)-, hydrochloride (1:1), (3R,4S)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
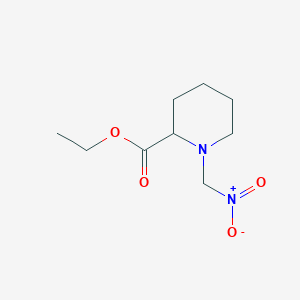
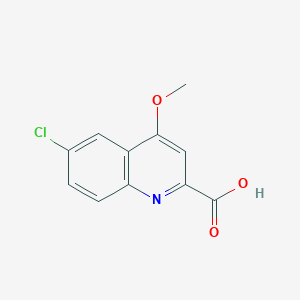
![N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-(diethylsulfamoyl)benzamide](/img/structure/B2664910.png)
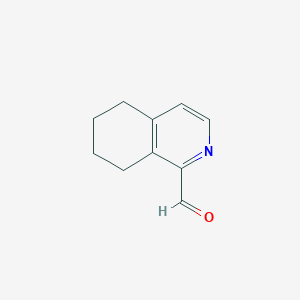
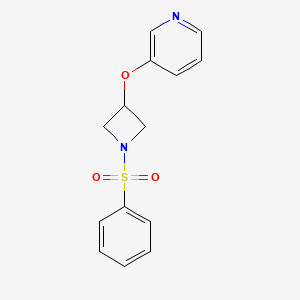
![2-(2-(2-hydroxyethoxy)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2664913.png)
![1-[3-(Methoxymethyl)piperidin-1-yl]prop-2-yn-1-one](/img/structure/B2664917.png)

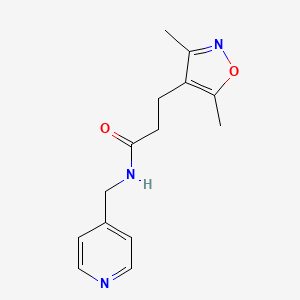
![2-(2-chloro-6-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide](/img/structure/B2664923.png)
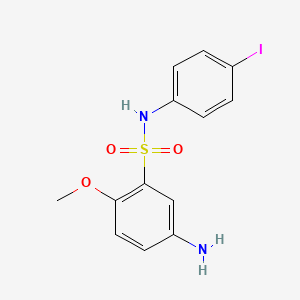
![N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2664925.png)
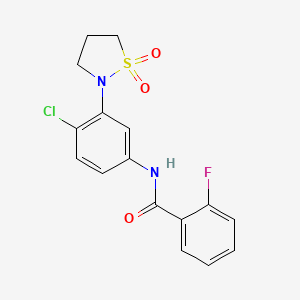
![5-acetyl-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2664928.png)
